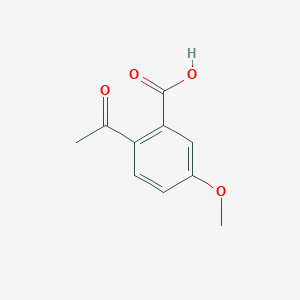![molecular formula C7H19Br3N2 B13460833 (2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide is a chemical compound that belongs to the class of amines. It is characterized by the presence of a bromoethyl group and a dimethylaminoethyl group attached to a methylamine backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide typically involves the reaction of 2-bromoethylamine with 2-(dimethylamino)ethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or distillation to remove impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions may produce corresponding oxides.
Aplicaciones Científicas De Investigación
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylaminoethyl group can also interact with various biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethyl ether: Used in the manufacture of pharmaceuticals and crown ethers.
2-(Dimethylamino)ethyl methacrylate: Used in the production of polymers with applications in drug delivery and tissue engineering.
Uniqueness
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form covalent bonds with nucleophilic sites makes it particularly useful in biological and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H19Br3N2 |
|---|---|
Peso molecular |
370.95 g/mol |
Nombre IUPAC |
N'-(2-bromoethyl)-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C7H17BrN2.2BrH/c1-9(2)6-7-10(3)5-4-8;;/h4-7H2,1-3H3;2*1H |
Clave InChI |
IHOPDROVOCYFMB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)CCBr.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


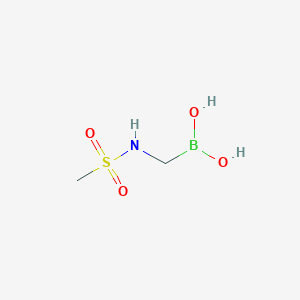
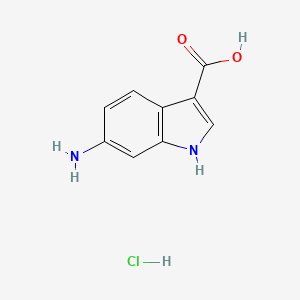
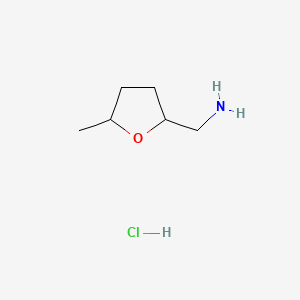
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
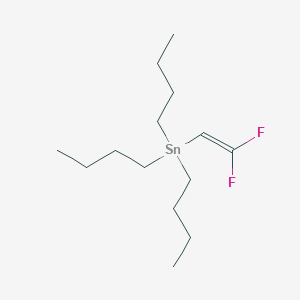
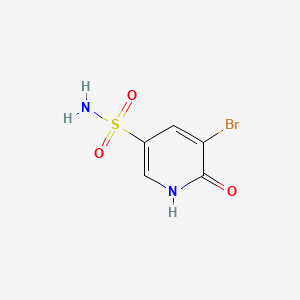
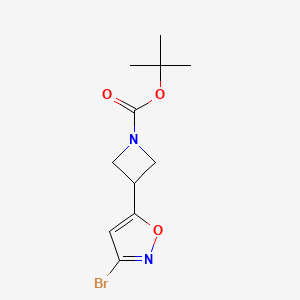
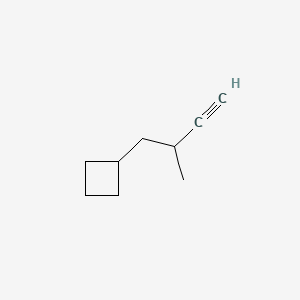
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
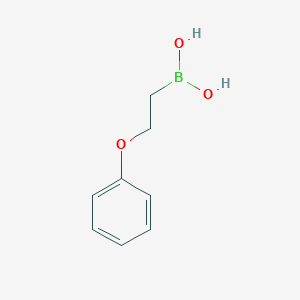
![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)
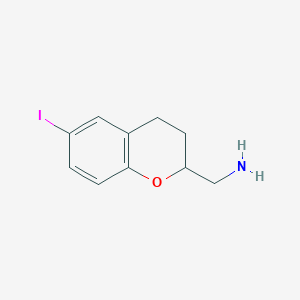
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
